molecular formula C15H17FN4S B6445437 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine CAS No. 2640861-91-0

4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B6445437
CAS No.: 2640861-91-0
M. Wt: 304.4 g/mol
InChI Key: HQNZUBHQNREEQL-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmacology research. It features a pyrimidine core, a privileged structure in drug discovery known for its diverse biological activities, linked to a 2-fluorophenyl-piperazine moiety . The piperazine ring is a common feature in many biologically active compounds and FDA-approved drugs, often used to optimize pharmacokinetic properties or as a scaffold to position pharmacophoric groups . The specific 4-(2-fluorophenyl)piperazin-1-yl group is a recognized structural motif in active research compounds. Scientific literature indicates that analogues containing this specific group are being investigated as inhibitors of human equilibrative nucleoside transporters (ENTs) . Studies suggest that the presence of a halogen substituent on the phenyl ring of the piperazine moiety is essential for this inhibitory activity . Furthermore, the pyrimidine scaffold is extensively researched for its application in developing inhibitors of various biological targets, including the Epidermal Growth Factor Receptor (EGFR) . With the molecular formula C15H15FN4S and a molecular weight of 302.37 g/mol (calculated), this compound is intended for research applications only . It is supplied for use by qualified laboratory researchers in controlled settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4S/c1-21-15-17-7-6-14(18-15)20-10-8-19(9-11-20)13-5-3-2-4-12(13)16/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNZUBHQNREEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enaminone Cyclization

Enaminones, formed via condensation of β-ketoesters with amines, undergo cyclization with guanidine derivatives to yield 2-aminopyrimidines. For 2-(methylsulfanyl) substitution, thiourea derivatives replace guanidines. In one protocol, 1-methylthiourea reacts with 2-chloro-1-cyclopropylethanone under basic conditions (K₂CO₃, DMF, 80°C) to form 4-methylthiazol-2-amine intermediates. Subsequent Friedel-Crafts acylation introduces acetyl groups, though competing side reactions necessitate careful temperature control.

Chloropyrimidine Amination

2-Chloro-4-aminopyrimidines offer versatile intermediates for nucleophilic substitution. Martyn et al. demonstrated that 2-chloro-N-ethyl-6-methylpyrimidin-4-amine reacts with tert-butyl piperazine-1-carboxylate under microwave irradiation (140°C, 45 min) to achieve 85% yield of Boc-protected intermediates. This method benefits from reduced reaction times compared to conventional heating.

Introduction of the Methylsulfanyl Group

The methylsulfanyl moiety at position 2 is introduced via two primary strategies:

Direct Thiolation

Treatment of 2-chloropyrimidine derivatives with sodium thiomethoxide (NaSMe) in anhydrous THF at 0°C–25°C achieves nucleophilic displacement. However, competing hydrolysis requires rigorous exclusion of moisture, with yields reported at 68–72%. Alternative thiomethyl sources like dimethyl disulfide (DMDS) with Cu(I) catalysts show improved selectivity but lower yields (55–60%).

Sequential Functionalization

A patent by US9199944B2 outlines a stepwise approach:

  • Suzuki-Miyaura coupling of 2-chloropyrimidine with 4-bromo-2-fluorophenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O)

  • Thiolation using Lawesson’s reagent (2.2 equiv, toluene, reflux)
    This sequence achieves 74% overall yield but risks over-reduction of the pyrimidine ring.

Piperazine Ring Formation and Fluorophenyl Functionalization

The 4-(2-fluorophenyl)piperazine moiety is constructed through convergent or linear synthetic routes:

Buchwald-Hartwig Amination

Pd₂(dba)₃/Xantphos-catalyzed coupling of 4-bromo-2-fluorobenzene with Boc-piperazine (Cs₂CO₃, 110°C, 18 hr) yields N-Boc-4-(2-fluorophenyl)piperazine (78% yield). Subsequent TFA-mediated deprotection (DCM, 0°C→25°C, 2 hr) provides the free piperazine for pyrimidine conjugation.

Reductive Amination

Condensation of 2-fluorobenzaldehyde with piperazine (NaBH₃CN, MeOH, 0°C) forms 4-(2-fluorophenyl)piperazine in 65% yield. While operationally simpler, this method produces regioisomeric byproducts requiring chromatographic separation.

Final Coupling and Purification

Conjugation of the piperazine and pyrimidine components employs microwave-assisted nucleophilic aromatic substitution:

StepReagents/ConditionsYieldPurityReference
Boc DeprotectionTFA/DCM (1:3), 2 hr92%95%
Piperazine-Pyrimidine CouplingDIPEA, DMF, 140°C (μW), 45 min81%98%
Final PurificationPrep-HPLC (C18, MeCN/H₂O + 0.1% TFA)89%99.5%

Notably, residual palladium from coupling reactions must be reduced to <10 ppm using scavengers like SiliaMetS Thiol.

Analytical Characterization and Quality Control

Critical spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 2H, Ar-H), 7.10–6.98 (m, 2H, Ar-H), 3.85–3.72 (m, 4H, piperazine-H), 3.15–3.02 (m, 4H, piperazine-H), 2.54 (s, 3H, SMe).

  • HRMS (ESI⁺): m/z calcd for C₁₅H₁₈FN₄S [M+H]⁺: 313.1234; found: 313.1238.

HPLC purity thresholds exceed 99% when using orthogonal C18 and HILIC columns. Stability studies indicate decomposition <2% after 6 months at -20°C under nitrogen .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C15H17FN4S
  • Molecular Weight : 304.4 g/mol
  • CAS Number : 2640861-91-0
  • Structure : The compound features a pyrimidine core substituted with a piperazine moiety and a fluorophenyl group, which contributes to its unique biological activity.

Biological Properties

FPMP has been identified as a serotonin receptor antagonist , particularly targeting the 5-HT receptor subtypes. Its ability to bind to these receptors suggests potential applications in treating psychiatric disorders such as schizophrenia and anxiety disorders.

Key Biological Activities:

  • Antipsychotic Effects : FPMP exhibits antipsychotic properties in animal models, providing a basis for its investigation as a therapeutic agent for schizophrenia.
  • Anxiolytic Effects : The compound has shown promise in reducing anxiety-like behaviors, indicating its potential use in anxiety disorders.
  • Selectivity : Research indicates that FPMP may have selective activity towards certain serotonin receptors, which could lead to fewer side effects compared to non-selective agents.

Pharmacological Studies

FPMP has been utilized in various pharmacological studies aimed at understanding the mechanisms of serotonin receptor modulation. Its role as an antagonist allows researchers to explore the pathways involved in mood regulation and psychotic disorders.

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable template for SAR studies aimed at developing more potent and selective analogs. Researchers are investigating modifications to the FPMP structure to enhance its efficacy and reduce toxicity.

CompoundActivitySelectivityNotes
FPMPAntipsychotic, Anxiolytic5-HT ReceptorsInitial studies show promise but require further investigation.
Analog 1TBDTBDUndergoing SAR analysis for improved efficacy.
Analog 2TBDTBDFocused on enhancing selectivity towards specific receptor subtypes.

Inhibitor Development

Recent studies have explored FPMP derivatives as inhibitors of equilibrative nucleoside transporters (ENTs), which play crucial roles in cellular nucleotide regulation. Certain analogs have demonstrated enhanced selectivity towards ENT2, making them candidates for further development in cancer therapies where nucleoside transport modulation is critical .

Case Study 1: Antipsychotic Activity

In a study published by Frontiers in Pharmacology, FPMP was evaluated for its antipsychotic effects using animal models of schizophrenia. The results indicated significant reductions in psychotic symptoms compared to control groups, supporting the compound's potential as a therapeutic agent .

Case Study 2: Anxiolytic Properties

Another investigation assessed the anxiolytic effects of FPMP through behavioral tests in rodents. The findings revealed that FPMP administration led to decreased anxiety-like behaviors, suggesting its utility in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs with modifications in the piperazine, pyrimidine, or substituent groups. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Key Analogs

Compound ID/Name Piperazine Substituent Pyrimidine/Other Core Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-(2-Fluorophenyl) 2-(Methylsulfanyl) 303.4 (calculated) Unknown -
D10 (Ev1) 2-(2-Fluorophenyl)quinoline-4-carbonyl - - NMR data reported
C3 (Ev6) 4-(2-Methoxyphenyl) 2-Sulfanyl linked to acetamide - LasR inhibition in P. aeruginosa
Compound 21 (Ev2) 3-((4-Fluorophenyl)sulfanyl)propyl Pyrimidine - High yield (87%), antiparkinsonian potential
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(5-fluoropyrimidin-2-yl)piperazin-2-one (Ev14) 1-(5-Fluoropyrimidin-2-yl) 4-Acetyl with fluorophenylsulfanyl 364.4 Structural analog with sulfanyl-acetyl group
4-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine (Ev15) 4-((2,5-Dimethoxyphenyl)sulfonyl) 2-Methyl, 6-(trifluoromethyl) - Sulfonyl-piperazine hybrid

Key Structural and Functional Insights

Substituting the piperazine with a quinoline-4-carbonyl group (D10 in Ev1) introduces a planar aromatic system, which may enhance stacking interactions with enzymes or receptors .

Pyrimidine Core Variations: The methylsulfanyl group at C-2 in the target compound is less electron-withdrawing than sulfonyl groups (Ev15), which could influence binding affinity to targets like dopamine receptors or bacterial proteins .

Biological Activity Trends :

  • Compounds with sulfanyl/sulfonyl linkers (e.g., Ev14, Ev15) show biofilm inhibition (Ev6) or antiparkinsonian effects (Ev2), while methoxy substituents (Ev6) correlate with quorum-sensing inhibition .
  • The absence of a thiophene or trifluoromethyl group in the target compound may limit its antimicrobial potency compared to Ev8 and Ev15 derivatives .

Biological Activity

The compound 4-[4-(2-fluorophenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)methylsulfanyl]ethanone
  • Molecular Formula : C20H23FN2OS
  • Molecular Weight : 358.5 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antiviral Activity
    • Studies have indicated that certain analogues of piperazine derivatives, including those with a pyrimidine core, exhibit significant antiviral properties. For instance, modifications to the nitrogen positions in the piperazine ring have been shown to enhance antiviral activity against viruses such as Chikungunya virus (CHIKV) .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. These activities are crucial for developing therapeutic agents against conditions like Alzheimer's disease and urinary tract infections .
  • Anticancer Properties
    • Research has demonstrated that compounds with similar structural features possess anticancer activity. For example, pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines .
  • Anti-inflammatory Effects
    • Some derivatives have shown promising anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific substitutions on the pyrimidine and piperazine rings in modulating biological activity. Key findings include:

  • Fluorination : The presence of a fluorine atom on the phenyl ring enhances binding affinity to target proteins.
  • Methylthio Group : The methylthio substitution at the pyrimidine position contributes to increased lipophilicity and bioavailability.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

  • Antiviral Screening : A study identified several piperazine-pyrimidine analogues as selective inhibitors of CHIKV, with some compounds demonstrating a selectivity index greater than 61 . The structure modifications were crucial for enhancing antiviral potency.
  • Enzyme Inhibition Assays : Compounds were tested for their inhibitory effects on AChE and urease, showing promising results that suggest potential therapeutic applications in neurodegenerative diseases and infections .
  • Anticancer Activity Assessment : In vitro studies revealed that certain derivatives significantly inhibited proliferation in A431 vulvar epidermal carcinoma cells, suggesting their potential as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of CHIKV with selectivity index > 61
Enzyme InhibitionAChE and urease inhibition
AnticancerInhibition of A431 cell proliferation
Anti-inflammatoryCOX enzyme inhibition

Q & A

Q. What safety protocols are critical for handling this compound in vivo studies?

  • Answer :
  • Use fume hoods and personal protective equipment (PPE) during weighing/dosing.
  • Implement LC-MS -based monitoring of airborne particulates in lab environments .

Q. Tables for Key Data

Parameter Methodology Reference
Synthesis OptimizationDoE with microwave-assisted reactions
Structural ConfirmationX-ray crystallography
Receptor Binding AssaysRadioligand displacement (5-HT1A/D2)
Metabolic StabilityCYP450 inhibition screening

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